molecular formula C21H24FN3O2 B3808875 N-[(2-fluoro-4-methoxyphenyl)methyl]-1-[1-(4-methoxyphenyl)-5-methylpyrazol-4-yl]ethanamine

N-[(2-fluoro-4-methoxyphenyl)methyl]-1-[1-(4-methoxyphenyl)-5-methylpyrazol-4-yl]ethanamine

Cat. No.: B3808875
M. Wt: 369.4 g/mol
InChI Key: PKLPDTLLHQNUGA-UHFFFAOYSA-N
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Description

N-[(2-fluoro-4-methoxyphenyl)methyl]-1-[1-(4-methoxyphenyl)-5-methylpyrazol-4-yl]ethanamine is a complex organic compound characterized by the presence of fluorine, methoxy, and pyrazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-fluoro-4-methoxyphenyl)methyl]-1-[1-(4-methoxyphenyl)-5-methylpyrazol-4-yl]ethanamine typically involves multi-step organic reactions. One common method includes the use of Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in scaling up the production while maintaining the reaction conditions required for optimal synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(2-fluoro-4-methoxyphenyl)methyl]-1-[1-(4-methoxyphenyl)-5-methylpyrazol-4-yl]ethanamine can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine or methoxy positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(2-fluoro-4-methoxyphenyl)methyl]-1-[1-(4-methoxyphenyl)-5-methylpyrazol-4-yl]ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2-fluoro-4-methoxyphenyl)methyl]-1-[1-(4-methoxyphenyl)-5-methylpyrazol-4-yl]ethanamine involves its interaction with specific molecular targets. The fluorine and methoxy groups can enhance binding affinity to certain enzymes or receptors, potentially modulating their activity. The pyrazole ring may also play a role in stabilizing the compound’s interaction with its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-fluoro-4-methoxyphenyl)methyl]-1-[1-(4-methoxyphenyl)-5-methylpyrazol-4-yl]ethanamine is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both fluorine and methoxy groups can enhance its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(2-fluoro-4-methoxyphenyl)methyl]-1-[1-(4-methoxyphenyl)-5-methylpyrazol-4-yl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O2/c1-14(23-12-16-5-8-19(27-4)11-21(16)22)20-13-24-25(15(20)2)17-6-9-18(26-3)10-7-17/h5-11,13-14,23H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKLPDTLLHQNUGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=C(C=C2)OC)C(C)NCC3=C(C=C(C=C3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(2-fluoro-4-methoxyphenyl)methyl]-1-[1-(4-methoxyphenyl)-5-methylpyrazol-4-yl]ethanamine
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N-[(2-fluoro-4-methoxyphenyl)methyl]-1-[1-(4-methoxyphenyl)-5-methylpyrazol-4-yl]ethanamine

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